1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a methoxyamino and thiourea moiety.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methoxyamine to form an intermediate, which is then reacted with thiourea under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The methoxyamino and thiourea groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as:
2-Chloro-5-(trifluoromethyl)pyridine: Used in similar applications but lacks the methoxyamino and thiourea groups, resulting in different reactivity and biological activity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another derivative with distinct chemical properties due to the presence of a fluorine atom.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
477873-18-0 |
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Molecular Formula |
C9H8ClF3N4OS |
Molecular Weight |
312.70 g/mol |
IUPAC Name |
(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(methoxyamino)methylidene]thiourea |
InChI |
InChI=1S/C9H8ClF3N4OS/c1-18-16-4-15-8(19)17-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H2,14,15,16,17,19) |
InChI Key |
UOFCUECTANRUMS-UHFFFAOYSA-N |
SMILES |
CONC=NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Isomeric SMILES |
CON/C=N/C(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES |
CONC=NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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